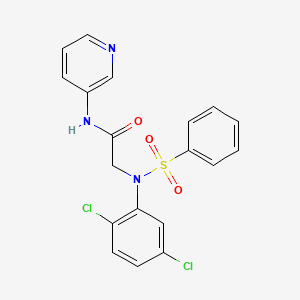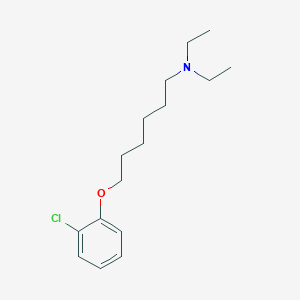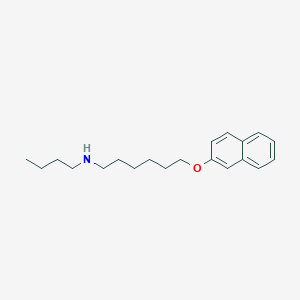
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate, also known as DBBCC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. DBBCC is a heterocyclic compound that contains a benzoxathiol ring and a cyclohexylcarbamate group. In
Mécanisme D'action
The mechanism of action of 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate varies depending on the application. In cancer research, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway (Deng et al., 2017). In neurodegenerative diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway (Wang et al., 2020). In infectious diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit viral replication by targeting viral proteins (Chen et al., 2018; Yang et al., 2019).
Biochemical and Physiological Effects
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to have various biochemical and physiological effects depending on the application. In cancer research, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (Deng et al., 2017). In neurodegenerative diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to reduce oxidative stress and inflammation, and improve cognitive function (Wang et al., 2020). In infectious diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit viral replication and reduce viral load (Chen et al., 2018; Yang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate is its potential as a multi-target agent due to its ability to modulate multiple pathways. Another advantage is its relatively low toxicity compared to other compounds with similar activities. However, one limitation of 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate is its limited solubility in water, which can make it difficult to use in experiments that require aqueous solutions.
Orientations Futures
There are several future directions for research on 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize its chemical properties to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Conclusion
In conclusion, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate is a synthetic compound that has potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action varies depending on the application, and it has been shown to have various biochemical and physiological effects. While it has some limitations, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has several advantages and offers promising avenues for future research.
Méthodes De Synthèse
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate can be synthesized by reacting 2-aminothiophenol with 1,3-dibromopropane in the presence of a base to form 2-(2-bromoethylthio)aniline. This intermediate is then reacted with cyclohexyl isocyanate and triethylamine to form 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate (Deng et al., 2017).
Applications De Recherche Scientifique
4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (Deng et al., 2017). In neurodegenerative diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been studied for its potential as a neuroprotective agent by reducing oxidative stress and inflammation (Wang et al., 2020). In infectious diseases, 4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl cyclohexylcarbamate has been shown to have antiviral activity against hepatitis B virus and dengue virus (Chen et al., 2018; Yang et al., 2019).
Propriétés
IUPAC Name |
(4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO4S/c15-8-6-9-12(22-14(19)20-9)10(16)11(8)21-13(18)17-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSJWCVNIASYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=C(C=C3C(=C2Br)SC(=O)O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-dibromo-2-oxo-1,3-benzoxathiol-5-yl) N-cyclohexylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1-cyano-2-{3-[(2-fluorobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5111779.png)

![ethyl 1-[(1-methyl-6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5111790.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5111796.png)
![2-[4-[(1-isopropyl-1H-indol-3-yl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5111802.png)
![2-{[4-(4-iodophenoxy)butyl]amino}ethanol](/img/structure/B5111810.png)

![diethyl [2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]malonate](/img/structure/B5111830.png)
![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)

![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
